2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
Overview
Description
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N and its molecular weight is 184.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Stereochemical Studies and Reactions with Nucleophiles
Research has shown that 2-(chloromethyl)-1-ethylpyrrolidine is involved in stereochemically specific reactions. One study examined the thermal rearrangement of this compound, demonstrating complete stereospecificity and adherence to first-order rate laws (Hammer, Weber, 1981). Another study provided a complete product analysis of its reactions with hydroxide ion, revealing the formation of various bis-(β-aminoethers) and demonstrating consistency with previously suggested reaction mechanisms (Hammer, McCarthy Ali, Weber, 1973).
2. Analytical Method Development
An efficient analytical method has been developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. This method involves pre-column derivatization with 4-nitrobenzoic acid and separation of enantiomers using high-performance liquid chromatography (HPLC) (Wang, Yao, Qian, Pu, Yao, Song, 2015).
3. Impurity Analysis in Pharmaceuticals
A simple and reliable method using thin-layer chromatography has been developed for determining sulpiride and impurities of 2-aminomethyl-1-ethylpyrrolidine in pharmaceuticals. This method enhances the quantitative analysis and purity control of sulpiride (Agbaba, Miljkovic, Marinković, Zivanov-stakic, Vladimirov, 1999).
4. Synthetic Utility in Organic Chemistry
The compound exhibits synthetic utility in organic chemistry, as demonstrated by its use in the chloromethylation of pyrroles. This process yields chloromethyl compounds with high regiospecificity, providing versatile intermediates for further chemical synthesis (Barker, Bahia, 1990).
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHFMIUCZGXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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